5'-O-[tert-Butyl(dimethyl)silyl]cytidine
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Overview
Description
5’-O-[tert-Butyl(dimethyl)silyl]cytidine is a modified nucleoside where the hydroxyl group at the 5’ position of cytidine is protected by a tert-butyldimethylsilyl (TBDMS) group. This modification is commonly used in organic synthesis and nucleoside chemistry to protect hydroxyl groups during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine typically involves the reaction of cytidine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole, which then reacts with the hydroxyl group of cytidine to form the protected nucleoside .
Industrial Production Methods
Industrial production of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5’-O-[tert-Butyl(dimethyl)silyl]cytidine can undergo various chemical reactions, including:
Oxidation: The TBDMS group is stable under mild oxidative conditions.
Reduction: The TBDMS group is generally stable under reducing conditions.
Substitution: The TBDMS group can be selectively removed by nucleophilic substitution using fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ can be used, but the TBDMS group remains intact.
Reduction: Reagents like NaBH₄ or LiAlH₄ do not affect the TBDMS group.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.
Major Products Formed
The major product formed from the deprotection of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine is cytidine, which can then undergo further chemical modifications as needed.
Scientific Research Applications
5’-O-[tert-Butyl(dimethyl)silyl]cytidine is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected nucleoside, it is used in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: It is used in the study of nucleic acid interactions and modifications.
Medicine: It plays a role in the development of antiviral drugs and other therapeutic agents.
Industry: It is used in the production of nucleoside-based pharmaceuticals and research reagents.
Mechanism of Action
The mechanism of action of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine involves the protection of the hydroxyl group at the 5’ position of cytidine. This protection prevents unwanted side reactions during chemical synthesis, allowing for selective modification of other functional groups. The TBDMS group can be selectively removed under mild conditions using fluoride ions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
5’-O-[tert-Butyl(dimethyl)silyl]thymidine: Similar in structure but with thymidine instead of cytidine.
5’-O-[tert-Butyl(dimethyl)silyl]uridine: Similar in structure but with uridine instead of cytidine.
5’-O-[tert-Butyl(dimethyl)silyl]adenosine: Similar in structure but with adenosine instead of cytidine.
Uniqueness
5’-O-[tert-Butyl(dimethyl)silyl]cytidine is unique due to its specific use in protecting the hydroxyl group of cytidine, allowing for selective chemical modifications. Its stability under various reaction conditions and ease of deprotection make it a valuable tool in nucleoside chemistry and related fields .
Properties
CAS No. |
72409-16-6 |
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Molecular Formula |
C15H27N3O5Si |
Molecular Weight |
357.48 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C15H27N3O5Si/c1-15(2,3)24(4,5)22-8-9-11(19)12(20)13(23-9)18-7-6-10(16)17-14(18)21/h6-7,9,11-13,19-20H,8H2,1-5H3,(H2,16,17,21)/t9-,11-,12-,13-/m1/s1 |
InChI Key |
FQURJFMVIDBLGD-OJAKKHQRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origin of Product |
United States |
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